molecular formula C18H16BrN3OS B2539265 2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-65-6

2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2539265
CAS No.: 391226-65-6
M. Wt: 402.31
InChI Key: WQLJUJHOWFXQHL-UHFFFAOYSA-N
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Description

2-Bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,4,6-trimethylphenyl group at position 5 and a brominated benzamide moiety at position 2. The bromine atom on the benzamide ring and the bulky trimethylphenyl group distinguish it from other thiadiazole derivatives. Thiadiazoles are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The bromine substitution may enhance biological efficacy, as seen in structurally related compounds , while the trimethylphenyl group likely influences solubility and steric interactions.

Properties

IUPAC Name

2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLJUJHOWFXQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trimethylphenyl Group: The trimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,4,6-trimethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Bromination: The bromine atom can be introduced by treating the intermediate compound with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Benzamide Group: The final step involves the coupling of the thiadiazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Halogen Substitutions :

  • Bromo vs. Chloro/Fluoro: Bromine’s larger atomic radius and higher lipophilicity often improve binding affinity. For example, a bromo-substituted thiadiazole derivative exhibited 100% protection against mortality at 60 mg/kg in vivo, outperforming chloro- and fluoro-analogs . Similarly, molecular docking studies revealed that bromo-substituted compounds (e.g., 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide) showed stronger binding to dihydrofolate reductase (DHFR; ΔG = −9.0 kcal/mol) compared to non-bromo derivatives .
  • Positional Effects: In , chloro and fluoro substituents on benzamide analogs showed distinct NMR chemical shifts (e.g., 2-fluoro vs. Bromine’s electron-withdrawing nature may enhance stability and receptor interactions.

Aryl Group Variations :

  • Trimethylphenyl vs. Pyridinyl-substituted analogs (e.g., N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives) exhibit distinct spectral profiles but lack data on biological performance . Halogenated phenyl groups (e.g., 2-chlorophenyl in ) may balance activity and solubility.

Spectral and Physical Properties

Spectral Data :

  • NMR and IR : Bromine’s deshielding effect in the target compound would result in downfield shifts for adjacent protons compared to chloro or fluoro analogs. For instance, in -fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide showed distinct ¹H NMR peaks for fluorine-adjacent protons (δ 7.25–8.50 ppm) . The trimethylphenyl group’s methyl protons would appear as singlets near δ 2.3–2.6 ppm.
  • Mass Spectrometry: Bromine’s isotopic pattern (1:1 ratio for M⁺ and M+2 peaks) distinguishes it from mono-isotopic substituents like fluorine or chlorine.

Physical Properties :

  • Melting Points : Halogenated phenyl-thiadiazole derivatives (e.g., 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine) melt at 212–214°C, while trimethylphenyl substitution may raise melting points due to increased molecular symmetry and packing efficiency .

Structural and Crystallographic Insights

  • Crystal Packing : The dihedral angle between thiadiazole and benzene rings in 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine is 40.5°, influencing intermolecular interactions . The trimethylphenyl group in the target compound may increase steric hindrance, altering packing motifs and solubility.

Data Tables

Table 1: Comparison of Key Properties

Property Target Compound Chloro Analog (4c, ) Fluoro Analog (4d, ) Reference Compound ()
Substituents Br, trimethylphenyl Cl, pyridinyl F, pyridinyl 2,4-dichloro-N-(...)benzamide
Biological Activity Not reported Not reported Not reported ΔG = −9.0 kcal/mol (DHFR)
Melting Point Not reported Not reported Not reported 175–177°C (chlorophenyl)
Spectral Features Br isotopic MS pattern Cl isotopic MS pattern F mono-isotopic MS Distinct NMR shifts

Table 2: Substituent Impact on Activity

Substituent Bioactivity Trend Key Reference
Bromine Enhanced potency
Chlorine Moderate activity
Fluorine Variable activity
Trimethylphenyl Improved hydrophobicity Structural analysis

Biological Activity

2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. The presence of bromine and a unique 2,4,6-trimethylphenyl group enhances its potential as a therapeutic agent. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, cytotoxic effects, and potential applications in drug discovery.

Structural Characteristics

The compound features a thiadiazole ring substituted with a 2-bromo and benzamide moiety , contributing to its unique reactivity and biological profile. The structural formula can be represented as follows:

Component Description
Thiadiazole RingContains nitrogen and sulfur atoms in a five-membered ring
Bromine SubstitutionEnhances reactivity and potential biological activity
Benzamide MoietyContributes to solubility and stability

Thiadiazole derivatives have been shown to interact with various biochemical pathways. The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Regulation : Compounds with thiadiazole structures can influence cell cycle progression. For instance, derivatives have been reported to arrest cancer cells at specific phases (e.g., G2/M phase) by inhibiting cyclin-dependent kinases (CDKs) .
  • Induction of Apoptosis : This compound may induce apoptosis in cancer cells. Research indicates that apoptosis is triggered through pathways involving p53 activation and caspase cleavage .
  • Enzyme Inhibition : Thiadiazoles can inhibit key enzymes involved in cancer metabolism and proliferation. For example, molecular docking studies suggest strong interactions with dihydrofolate reductase (DHFR), indicating potential as an enzyme inhibitor .

Biological Activity and Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives against different cancer cell lines. The following table summarizes key findings related to the activity of this compound:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)<10Induces apoptosis via p53 pathway
U-937 (Monocytic Leukemia)15.63Cell cycle arrest at G2/M phase
CEM-13 (T-cell Leukemia)<5Modulates CDK activity

These findings demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity.

Case Studies

  • Anticancer Activity : A study focusing on novel thiadiazole derivatives found that compounds similar to this compound showed promising anticancer properties. Specifically, derivatives exhibited IC50 values below 10 µM against MCF-7 cells and induced apoptosis in a dose-dependent manner .
  • Enzyme Interaction Studies : Molecular docking studies revealed that this compound interacts effectively with DHFR, surpassing several known inhibitors in binding affinity. This suggests its potential for development as a therapeutic agent targeting folate metabolism in cancer .

Q & A

Q. What are the common synthetic routes for 2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives (e.g., reacting 5-amino-1,3,4-thiadiazole-2-thiol with acyl chlorides) .
  • Step 2: Coupling the thiadiazole intermediate with 2-bromobenzoyl chloride in the presence of a base like triethylamine .
  • Step 3: Purification via column chromatography and characterization using NMR, IR, and mass spectrometry . Key challenges include controlling regioselectivity and minimizing side reactions during cyclization.

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy: Assigns proton environments (e.g., distinguishing aromatic protons in the benzamide and trimethylphenyl groups) .
  • X-ray Crystallography: Resolves 3D structure and confirms substituent positions (e.g., using SHELXL for refinement) .
  • Mass Spectrometry: Validates molecular weight and fragmentation patterns .

Q. How is preliminary biological activity screening conducted?

  • In vitro assays: Cytotoxicity (MTT assay) against cancer cell lines (e.g., IC₅₀ determination) .
  • Antimicrobial testing: Disk diffusion or microdilution methods against bacterial/fungal strains .
  • Enzyme inhibition: Fluorescence-based assays to measure binding to targets like lipoxygenase or kinases .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 15–20 min vs. 15–18 hr for Schiff base formation) .
  • Solvent-free conditions: Minimizes purification steps and improves atom economy .
  • Catalytic systems: Use of palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for substituent diversification) .

Q. What mechanistic insights exist for its biological activity?

  • Apoptosis induction: Caspase-3/7 activation and mitochondrial membrane depolarization observed in leukemia cells .
  • Target interactions: Molecular docking suggests binding to EGFR or tubulin (docking scores: −9.2 to −11.3 kcal/mol) .
  • Substituent effects: Trifluoromethyl or methoxy groups enhance lipophilicity and target affinity .

Q. How to resolve contradictions in bioactivity data across studies?

  • SAR studies: Systematically compare analogs (e.g., replacing bromine with chlorine or varying aryl groups) .
  • Crystallographic data: Correlate structural features (e.g., dihedral angles) with activity trends .
  • Meta-analysis: Pool data from multiple studies to identify outliers (e.g., conflicting IC₅₀ values due to assay variability) .

Q. What strategies improve pharmacokinetic properties?

  • Prodrug design: Esterification of carboxyl groups to enhance bioavailability .
  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility and sustained release .
  • Metabolic stability assays: Liver microsome studies identify vulnerable sites for structural modification .

Methodological Guidance

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Variable substituents: Synthesize analogs with halogen (Br, Cl), alkyl (methyl, ethyl), or electron-withdrawing (CF₃, NO₂) groups .
  • Biological testing: Use standardized protocols (e.g., NCI-60 panel for anticancer screening) to ensure comparability .
  • Data analysis: Multivariate regression to correlate substituent properties (logP, polarizability) with bioactivity .

Q. What computational tools are recommended for target prediction?

  • Molecular docking: AutoDock Vina or Schrödinger Suite for preliminary binding mode analysis .
  • MD simulations: GROMACS for assessing binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
  • QSAR models: DRAGON descriptors combined with machine learning (e.g., random forest) to predict activity .

Q. How to validate crystallographic data for novel derivatives?

  • Data collection: High-resolution (< 1.0 Å) X-ray diffraction at synchrotron facilities .
  • Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation tools: PLATON for checking structural integrity (e.g., R-factor < 5%) .

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